molecular formula C15H10ClF3O3 B1529971 Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1951451-61-8

Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No. B1529971
M. Wt: 330.68 g/mol
InChI Key: NWQFJEKEHLXGPS-UHFFFAOYSA-N
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Description

Compounds with trifluoromethyl groups (like -CF3) are important in the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Trifluoromethylpyridine (TFMP) and its intermediates are known to exhibit distinctive physical–chemical properties due to the presence of a fluorine atom and a carbon-containing pyridine .

Scientific Research Applications

Organic Synthesis and Material Science

Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate was prepared to study its structural and spectroscopic properties, highlighting the importance of such compounds in understanding molecular behavior and potential applications in nonlinear optical properties and material science (Sheena Mary et al., 2014).

Medicinal Chemistry

The compound has been explored for its relevance in medicinal chemistry, particularly in the synthesis and structure-activity relationships of derivatives with potential biological activities. For example, diflunisal hydrazide-hydrazone derivatives were synthesized for screening against Mycobacterium tuberculosis and other pathogens, indicating the potential of such derivatives in developing new antimicrobial agents (Küçükgüzel et al., 2003).

Photophysical Studies

Substituent-dependent photoinduced intramolecular charge transfer (TICT) in N-aryl-substituted trans-4-aminostilbenes shows the intricate balance between molecular structure and photophysical properties, where such compounds can serve as models to understand the effect of substituents on molecular photochemistry (Yang et al., 2004).

Anticonvulsant Activity

The crystal structures of anticonvulsant enaminones reveal insights into the relationship between molecular conformation and biological activity, supporting the development of new therapeutic agents (Kubicki et al., 2000).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, 4-Chloro-4’-methyl-3-(trifluoromethyl)-1,1’-biphenyl is considered hazardous, with potential risks including skin irritation, serious eye damage, and inhalation toxicity .

Future Directions

The future directions for research and development of a compound depend on its potential applications. Trifluoromethyl group-containing compounds have been increasingly used in the development of new drugs and agrochemicals , suggesting a promising future for these types of compounds.

properties

IUPAC Name

methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-14(21)9-2-4-10(13(20)7-9)8-3-5-12(16)11(6-8)15(17,18)19/h2-7,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQFJEKEHLXGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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